

The Discovery of 10-Decarbomethoxyaclacinomycin A: A Technical Overview

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Compound of Interest

Compound Name: 10-Decarbomethoxyaclacinomycin A

Cat. No.: B15563059

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Introduction

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds renowned for their potent antitumor activities. This technical guide provides an in-depth overview of the discovery of this specific analog, detailing both its biosynthetic and chemical synthesis origins. The information presented herein is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in oncology, microbiology, and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **10-Decarbomethoxyaclacinomycin A** is presented in Table 1. This data is crucial for its identification, characterization, and formulation in research and development settings.

Property	Value	Source
Molecular Formula	C40H51NO13	PubChem
Molecular Weight	753.8 g/mol	PubChem
CAS Number	76264-91-0	MedChemExpress
Appearance	Not specified in available literature	-
Solubility	Not specified in available literature	-

Table 1: Physicochemical Properties of **10-Decarbomethoxyaclacinomycin A**

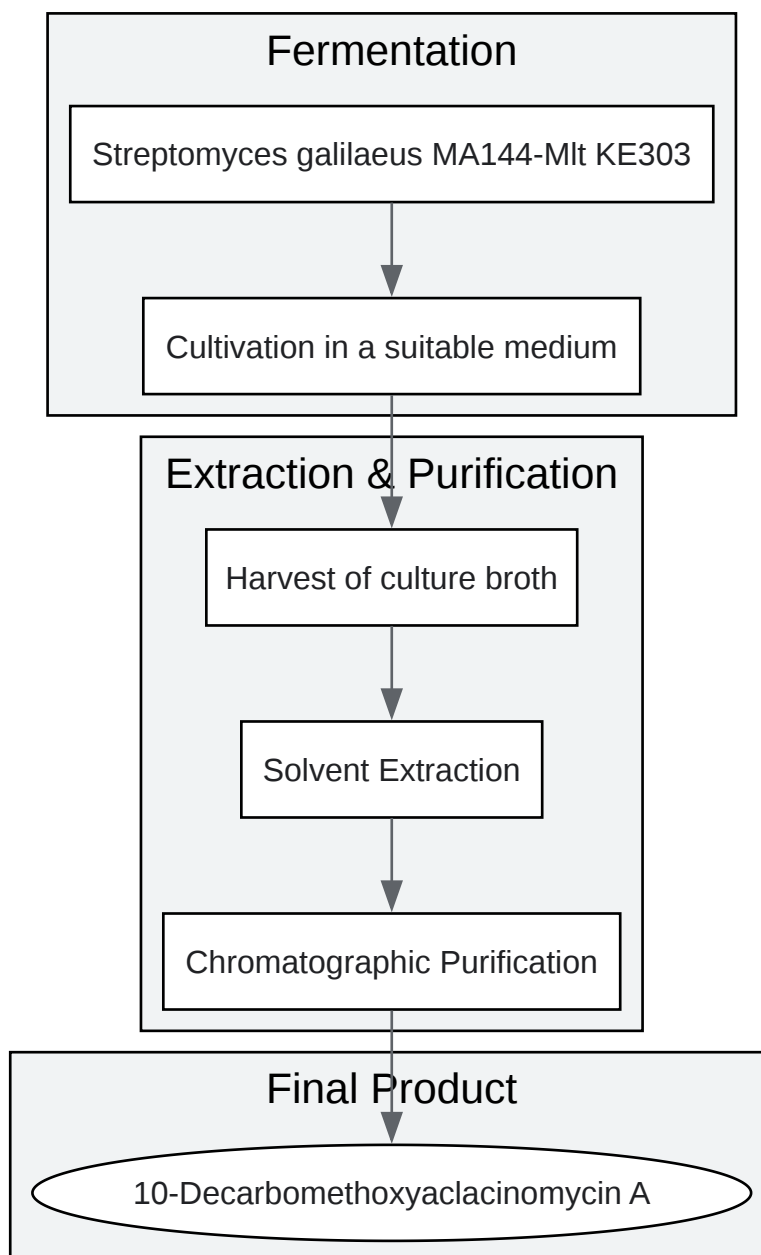
Discovery via Biosynthesis

The initial discovery of **10-Decarbomethoxyaclacinomycin A** was a result of research into the biosynthetic pathways of aclacinomycins. A key study by Oki et al. (1980) utilized a mutant strain of *Streptomyces galilaeus*, designated as MA144-Mlt KE303, which was incapable of producing the parent compound, aclacinomycin A. This mutant, however, retained the enzymatic machinery for the glycosylation of anthracyclines.

Experimental Workflow: Biosynthesis

The general workflow for the biosynthetic production of **10-Decarbomethoxyaclacinomycin A** is outlined in the diagram below. This process involves the fermentation of the mutant *Streptomyces* strain and subsequent isolation and purification of the target compound.

Biosynthetic Production Workflow



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Caption: High-level workflow for the biosynthetic production of **10-Decarbomethoxyaclacinomycin A**.

Experimental Protocols: Biosynthesis (Summarized)

- Microorganism: *Streptomyces galilaeus* MA144-Mlt mutant strain KE303.

- **Fermentation:** The mutant strain was cultured in a suitable fermentation medium, likely containing sources of carbon, nitrogen, and mineral salts, under controlled conditions of temperature, pH, and aeration.
- **Isolation and Purification:** The culture broth was harvested, and the active compounds were extracted using organic solvents. The crude extract was then subjected to chromatographic techniques, such as silica gel chromatography, to isolate and purify **10-Decarbomethoxyaclacinomycin A**.

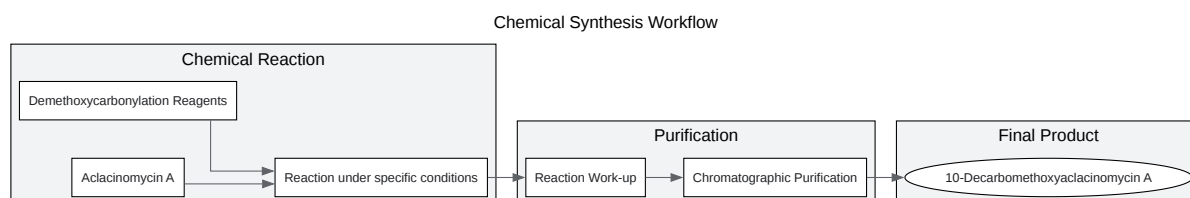
(Note: The detailed experimental parameters for fermentation and purification are based on the general methodologies described in the abstract of Oki et al., 1980. Access to the full-text article is recommended for precise replication.)

Discovery via Chemical Synthesis

An alternative route to **10-Decarbomethoxyaclacinomycin A** involves the chemical modification of the parent compound, aclacinomycin A. A study by Tanaka et al. (1980) demonstrated the demethoxycarbonylation of aclacinomycin A, yielding the target compound.

Experimental Workflow: Chemical Synthesis

The synthetic pathway for the chemical conversion of aclacinomycin A to its 10-decarbomethoxy derivative is depicted below. This process involves a specific chemical reaction followed by purification.



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Caption: Workflow for the chemical synthesis of **10-Decarbomethoxyaclacinomycin A** from aclacinomycin A.

Experimental Protocols: Chemical Synthesis (Summarized)

- Starting Material: Aclacinomycin A.
- Reaction: The demethoxycarbonylation reaction was carried out by treating aclacinomycin A with specific chemical reagents under controlled reaction conditions (e.g., temperature, solvent, reaction time).
- Purification: Following the reaction, the mixture was subjected to a standard work-up procedure to remove excess reagents and byproducts. The final product, **10-Decarbomethoxyaclacinomycin A**, was then purified using chromatographic methods.

(Note: The specific reagents and detailed reaction conditions are outlined in the full-text article by Tanaka et al., 1980. This summary is based on the information provided in the abstract.)

Biological Activity

While detailed biological data for **10-Decarbomethoxyaclacinomycin A** is not extensively available in the initial discovery papers, it is classified as an anthracycline antibiotic, suggesting it possesses antibacterial and likely cytotoxic properties. The parent compound, aclacinomycin A, is a known antitumor agent. Further research is required to fully elucidate the biological activity profile of the 10-decarbomethoxy analog.

Signaling Pathways

The precise signaling pathways affected by **10-Decarbomethoxyaclacinomycin A** have not been explicitly detailed in the foundational literature. However, as an anthracycline, it is plausible that its mechanism of action involves intercalation into DNA and inhibition of topoisomerase enzymes, similar to other members of this class. The logical relationship for this proposed mechanism is illustrated below.

[<https://www.benchchem.com/product/b15563059#discovery-of-10-decarbomethoxyaclacinomycin-a>]

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